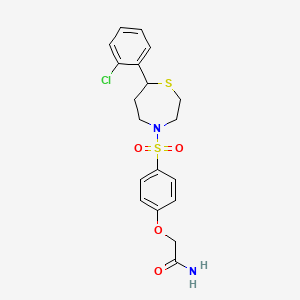

2-(4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide

Description

Properties

IUPAC Name |

2-[4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S2/c20-17-4-2-1-3-16(17)18-9-10-22(11-12-27-18)28(24,25)15-7-5-14(6-8-15)26-13-19(21)23/h1-8,18H,9-13H2,(H2,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHFFJXOSXFFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and the biological activity associated with this compound, including its interactions with enzymes and potential therapeutic applications.

Structural Characteristics

The compound features a thiazepane ring, a chlorophenyl group, and a sulfonamide moiety. The thiazepane ring system is known for its ability to participate in various biological interactions, making it a subject of interest in drug design. The presence of the sulfonyl group enhances the compound's ability to interact with biological macromolecules.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as enzyme inhibitors. Specifically, studies have shown that thiazepane derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. AChE inhibitors are crucial in maintaining acetylcholine levels in the brain, thus improving cognitive function .

Antiproliferative Effects

In vitro studies have demonstrated that related compounds exhibit antiproliferative activity against various cancer cell lines. For instance, thiazepane derivatives have shown significant activity against breast and colon cancer cells, suggesting that this class of compounds may be developed for cancer therapies .

Case Studies

- Thiazepane Derivatives as AChE Inhibitors : A study synthesized several thiazepane derivatives and evaluated their inhibitory effects on AChE. Among these, one derivative exhibited an IC50 value of 2.7 µM, indicating potent inhibitory activity . This suggests that this compound could similarly inhibit AChE due to its structural similarities.

- Antiproliferative Activity : Another investigation focused on the antiproliferative effects of thiazepane-based compounds against various cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability in breast and lung cancer models, highlighting their potential as anticancer agents .

The proposed mechanisms of action for the biological activity of this compound include:

- Enzyme Binding : The structural components allow for binding to the active sites of enzymes like AChE, disrupting their normal function.

- Cell Cycle Arrest : Antiproliferative effects may result from interference with cell cycle progression in cancer cells.

Scientific Research Applications

The compound 2-(4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenoxy)acetamide is a synthetic organic molecule that has garnered interest in various scientific fields due to its potential biological activities and applications. This article will explore the applications of this compound, focusing on its medicinal and pharmacological properties, as well as its implications in chemical research.

Chemical Properties and Structure

The compound belongs to the thiazepane family, characterized by a seven-membered ring containing sulfur and nitrogen atoms. The presence of the chlorophenyl group and the sulfonyl moiety enhances its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 376.9 g/mol.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that thiazepane derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a study involving human pancreatic cancer cell lines (PANC-1 and BxPC-3), thiazepane derivatives were shown to induce G2/M phase arrest, leading to reduced cell viability and altered expression of cancer stem cell markers .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Thiazepane derivatives have been investigated for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Example:

Research into similar compounds has shown that they can inhibit pro-inflammatory cytokines, thereby reducing inflammation in experimental models .

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of thiazepane derivatives. Preliminary studies suggest that these compounds may possess activity against various bacterial strains, making them candidates for developing new antimicrobial agents.

Evidence:

Compounds with similar structural features have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of antibacterial activity .

Synthetic Intermediates

Due to its unique structure, this compound can serve as an important intermediate in organic synthesis. It can be utilized in the development of more complex molecules for pharmaceutical applications.

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) involving this compound can provide insights into how modifications affect biological activity. This is crucial for optimizing lead compounds in drug discovery processes.

Table 1: Biological Activities of Thiazepane Derivatives

| Activity Type | Compound Type | Observed Effect |

|---|---|---|

| Antitumor | Thiazepane Derivatives | Induction of apoptosis |

| Anti-inflammatory | Sulfonamide Derivatives | Inhibition of cytokine production |

| Antimicrobial | Thiazepane-based Compounds | Activity against Gram-positive bacteria |

Table 2: Synthetic Routes for Thiazepane Derivatives

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Cyclization | Formation of thiazepane ring | Sulfur-containing precursors |

| Substitution | Introduction of chlorophenyl group | Chlorinated aromatic compounds |

| Sulfonylation | Addition of sulfonyl group | Sulfonating agents |

Comparison with Similar Compounds

Table 1: Structural Comparison of Related Compounds

Key Observations:

Core Heterocycle: The target compound’s 1,4-thiazepane core contrasts with benzimidazole or pyridine-based cores in analogs (e.g., 3ae, 3ag).

Sulfonyl Linkers: All compounds feature sulfonyl groups, but the target’s sulfonyl-phenoxy linkage differs from the sulfinyl-benzimidazole linkages in analogs (e.g., 3j/3k). Sulfonyl groups enhance metabolic stability and hydrogen-bonding capacity .

Substituent Variability : The 2-chlorophenyl group in the target is distinct from methoxy, trifluoroethoxy, or pyridyl groups in analogs. Chlorine’s electron-withdrawing effects may influence electronic distribution and receptor affinity .

Critical Differences:

- Synthetic Efficiency : The target compound’s synthesis may face challenges in thiazepane ring formation, whereas benzimidazole-based analogs (e.g., 3ae , 3ag ) achieve high yields (73–87%) via established sulfonylation protocols .

- Solubility and NMR Profiles : Analogs with pyridyl or trifluoroethoxy groups (e.g., 3ag ) exhibit distinct 1H-NMR shifts (e.g., δ 4.81–4.99 for AB quartets), suggesting varied electronic environments compared to the target compound .

Functional Group Impact on Bioactivity

While direct bioactivity data for the target compound are absent, insights can be extrapolated from analogs:

- Benzimidazole Derivatives (e.g., 3ae, 3j): Known for proton pump inhibition (e.g., omeprazole-like activity) due to sulfinyl-benzimidazole motifs . The target’s thiazepane may redirect activity toward other targets (e.g., ion channels).

- The target’s lack of chalcone moieties may reduce such effects .

Q & A

Q. How to elucidate metabolic pathways and potential toxicity?

- Methodology : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Use computational tools (e.g., MetaSite, StarDrop) to predict Phase I/II metabolism. In silico toxicity screening (e.g., ProTox-II) identifies structural alerts for hepatotoxicity or mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.